(4-Benzylpiperazin-1-yl)(8-fluoro-4-hydroxyquinolin-3-yl)methanone

MAO-A MAO-B off-target screening

(4-Benzylpiperazin-1-yl)(8-fluoro-4-hydroxyquinolin-3-yl)methanone is a fully synthetic small molecule (MF: C₂₁H₂₀FN₃O₂, MW: 365.4 g/mol) built on an 8-fluoro-4-hydroxyquinoline scaffold linked via a carbonyl bridge to a 4-benzylpiperazine moiety. It is supplied as a research-grade compound at a typical purity of ≥95%.

Molecular Formula C21H20FN3O2
Molecular Weight 365.4 g/mol
Cat. No. B12160430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylpiperazin-1-yl)(8-fluoro-4-hydroxyquinolin-3-yl)methanone
Molecular FormulaC21H20FN3O2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CNC4=C(C3=O)C=CC=C4F
InChIInChI=1S/C21H20FN3O2/c22-18-8-4-7-16-19(18)23-13-17(20(16)26)21(27)25-11-9-24(10-12-25)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,23,26)
InChIKeyFTPJUQGPPVJMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Profile of (4-Benzylpiperazin-1-yl)(8-fluoro-4-hydroxyquinolin-3-yl)methanone


(4-Benzylpiperazin-1-yl)(8-fluoro-4-hydroxyquinolin-3-yl)methanone is a fully synthetic small molecule (MF: C₂₁H₂₀FN₃O₂, MW: 365.4 g/mol) built on an 8-fluoro-4-hydroxyquinoline scaffold linked via a carbonyl bridge to a 4-benzylpiperazine moiety. It is supplied as a research-grade compound at a typical purity of ≥95% . The molecule combines a fluorinated heteroaromatic core with a conformationally flexible piperazine tail, a structural motif that appears across multiple pharmacologically active series, including CNS-penetrant kinase inhibitors and anti-infective fluoroquinolones.

Why Generic Substitution of (4-Benzylpiperazin-1-yl)(8-fluoro-4-hydroxyquinolin-3-yl)methanone Is Not Supported by Data


Compounds within the 4-hydroxyquinoline-piperazine family cannot be casually interchanged because minor structural perturbations (removal/addition of a single substituent, alteration of the piperazine N-substituent, or relocation of the fluorine atom) produce large shifts in target engagement and functional outcome. For instance, the close des-benzyl analogue (CAS 604773‑25‑3) lacks the benzyl group that is a well-established determinant of CNS receptor affinity , while other quinoline‑piperazine hybrids have been optimized for entirely orthogonal endpoints such as BChE inhibition or bacterial topoisomerase targeting. Selecting this specific molecule is therefore mandatory when the experimental hypothesis requires the simultaneous presence of the 8‑fluoro‑4‑hydroxyquinoline core, the carbonyl linker, and the 4‑benzylpiperazine side‑chain.

Quantitative Differentiation Evidence for (4-Benzylpiperazin-1-yl)(8-fluoro-4-hydroxyquinolin-3-yl)methanone versus Closest Structural Analogs


MAO Selectivity Profile: Negligible Inhibition Confirms Absence of Off‑Target Amine Oxidase Activity

When screened against human MAO‑A and MAO‑B in a fluorescence-based kynuramine deamination assay, the target compound exhibited IC₅₀ values greater than 100 µM for both isoforms, indicating essentially no inhibitory activity [1]. This clean profile is mechanistically meaningful because many 4‑hydroxyquinoline‑containing ligands are known to chelate the flavin co‑factor and inhibit MAO enzymes, yet the 4‑benzylpiperazinyl‑carbonyl substitution appears to abolish this liability.

MAO-A MAO-B off-target screening CNS safety pharmacology

Nicotinic Acetylcholine Receptor α3β4 Agonist Functional Fingerprint

In recombinant HEK‑293 cells expressing human α3β4 nicotinic acetylcholine receptors, the compound acted as an agonist with an EC₅₀ of 7.0 µM [1]. This is a rarely observed functional signature among benzylpiperazine‑quinoline hybrids; the majority of structurally related compounds in BindingDB entries are either antagonists at nAChR subtypes or inactive at concentrations up to 30 µM.

nAChR α3β4 nicotinic agonist addiction neurobiology ion channel

Structural Differentiation from 4‑Benzylpiperazine‑Quinoline BChE Inhibitor Chemotype (S21‑1011)

The highly optimized BChE inhibitor S21‑1011 (eqBChE IC₅₀ = 0.059 ± 0.006 µM; hBChE IC₅₀ = 0.162 ± 0.069 µM) [1] illustrates how minor structural tuning within the 4‑benzylpiperazine‑quinoline family yields extreme potency shifts. The target compound carries an 8‑fluoro‑4‑hydroxyquinoline core and a carbonyl linker, structural features absent in S21‑1011, predicting a completely divergent target profile (nAChR vs. cholinesterase).

BChE Alzheimer's disease neuroinflammation selectivity

Role of 8‑Fluoro Substituent in Modulating Pharmacological Trajectory versus Non‑Fluorinated Congeners

The 8‑fluoro substitution on the quinoline ring is well‑documented in anti‑HIV fluoroquinolone SAR to profoundly affect both potency and selectivity. In the arylpiperazinyl fluoroquinolone series, optimized compounds achieved IC₅₀ values as low as 0.06 µM against HIV‑1 in chronically infected cells, while non‑fluorinated analogs routinely lost > 10‑fold activity [1]. The target compound retains this electronegative fluorine, which is expected to confer distinct electronic and pharmacokinetic properties relative to the des‑fluoro or 6‑fluoro isomers.

fluoroquinoline electronic effect metabolic stability SAR

Piperazinyl‑Quinolone Cytotoxicity SAR Supports N‑Benzyl Substitution for Modulated Anticancer Activity

Structure‑activity relationship studies of N‑substituted piperazinyl quinolone derivatives demonstrated that the identity of the N‑substituent on the piperazine ring profoundly modulates cytotoxic potency against cancer cell lines [1]. Introduction of bulky aryl‑alkyl substituents (analogous to the benzyl group present in the target compound) was shown to positively modulate cytotoxic activity compared to unsubstituted piperazine or small alkyl derivatives. The target compound’s 4‑benzyl substitution places it in the activity‑enhanced region of this SAR landscape.

cytotoxicity piperazinyl quinolones anticancer SAR N‑substituent effect

Benzylpiperazine Pharmacophore Imparts Sigma‑1 Receptor Affinity Potential Absent in Non‑Benzylated Analogs

The 4‑benzylpiperazine moiety is a recognized pharmacophore for sigma‑1 (σ₁) receptor binding [1]. ¹⁸F‑labeled fluoro‑oligo‑ethoxylated 4‑benzylpiperazine derivatives have been developed as σ₁ receptor imaging agents with nanomolar affinity in vitro [2]. The target compound retains this benzylpiperazine group, whereas the closest commercially listed analog — (8‑fluoro‑4‑hydroxyquinolin‑3‑yl)(piperazin‑1‑yl)methanone (CAS 604773‑25‑3) — lacks the benzyl substituent entirely and is predicted to have negligible σ₁ affinity.

sigma-1 receptor CNS pharmacology benzylpiperazine PET imaging

High‑Priority Application Scenarios for (4-Benzylpiperazin-1-yl)(8-fluoro-4-hydroxyquinolin-3-yl)methanone Based on Differential Evidence


CNS Off‑Target Liability Screening Panels Requiring MAO‑Clean Compounds

The compound’s demonstrated lack of MAO‑A and MAO‑B inhibition (IC₅₀ > 100 µM) makes it suitable for inclusion in CNS safety pharmacology panels where false‑positive MAO signals would confound interpretation. Unlike many 4‑hydroxyquinoline‑derived reference compounds that show significant MAO binding, this molecule allows unambiguous assignment of observed effects to the primary target of interest.

α3β4 Nicotinic Receptor Probe for Addiction and Autonomic Neurobiology Studies

With an EC₅₀ of 7.0 µM at human α3β4 nAChR, this compound fills a gap in the chemical toolbox for a receptor subtype implicated in nicotine addiction, ganglionic transmission, and certain pain states. Most commercially available benzylpiperazine‑quinoline analogs are either silent or antagonistic at this receptor; this compound’s agonist fingerprint enables functional studies that cannot be conducted with close structural analogs.

Sigma‑1 Receptor Ligand Development Programs

The 4‑benzylpiperazine substructure is a validated σ₁ pharmacophore. This compound provides a starting scaffold that combines the σ₁‑directing benzylpiperazine with an 8‑fluoro‑4‑hydroxyquinoline core — a dual functionality not present in any single commercially listed close analog. It is directly relevant to medicinal chemistry efforts aimed at developing σ₁‑selective PET tracers or neuroprotective agents.

Fluoroquinoline‑Based Anticancer or Antiviral Screening Cascades

Class‑level SAR from the arylpiperazinyl fluoroquinolone series demonstrates that 8‑fluoro substitution and N‑benzyl decoration are key potency‑enhancing features for anti‑HIV and cytotoxic activity. This compound consolidates both features, positioning it as a logical screening candidate for groups running phenotypic antiviral or oncology panels where the des‑benzyl analog (CAS 604773‑25‑3) would be predicted to underperform.

Quote Request

Request a Quote for (4-Benzylpiperazin-1-yl)(8-fluoro-4-hydroxyquinolin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.